AZD-9574

Catalog No.
S9104396
CAS No.
2756333-39-6
M.F
C21H22F2N6O2
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD-9574

CAS Number

2756333-39-6

Product Name

AZD-9574

IUPAC Name

6-fluoro-5-[4-[(5-fluoro-2-methyl-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide

Molecular Formula

C21H22F2N6O2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C21H22F2N6O2/c1-12-20(30)27-18-14(25-12)4-3-13(17(18)22)11-28-7-9-29(10-8-28)16-6-5-15(21(31)24-2)26-19(16)23/h3-6H,7-11H2,1-2H3,(H,24,31)(H,27,30)

InChI Key

WXRCLFFPZXJCLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2)CN3CCN(CC3)C4=C(N=C(C=C4)C(=O)NC)F)F)NC1=O

AZD-9574 is a novel compound recognized as a selective inhibitor of Poly (ADP-ribose) polymerase 1. It is designed to penetrate the blood-brain barrier effectively, making it particularly relevant for treating central nervous system tumors. The compound demonstrates potent activity against cancer cells, especially those with homologous recombination repair deficiencies. Its unique profile combines high selectivity for PARP1, effective trapping of the enzyme at sites of DNA damage, and significant central nervous system penetration, positioning it as a promising candidate for cancer therapy, particularly in brain tumors and other malignancies resistant to conventional treatments .

AZD-9574 primarily functions through the inhibition of the PARP1 enzyme, which plays a crucial role in DNA repair mechanisms. The compound binds to PARP1, blocking its activity and trapping it at sites of single-strand breaks in DNA. This leads to the accumulation of DNA damage, which is particularly lethal to cells deficient in homologous recombination repair pathways. The inhibition results in the conversion of single-strand breaks into double-strand breaks, ultimately leading to cellular apoptosis in cancer cells .

In preclinical studies, AZD-9574 has shown significant biological activity against various cancer cell lines. It exhibits selective cytotoxicity towards homologous recombination repair-deficient models, making it particularly effective in cancers associated with mutations in BRCA1 and BRCA2 genes. The compound has demonstrated efficacy in both in vitro and in vivo models, including mouse xenografts of breast cancer and glioma. Notably, AZD-9574 has been shown to enhance the effectiveness of temozolomide, a standard chemotherapy agent, thereby improving survival rates in tumor-bearing mice .

The synthesis of AZD-9574 involves multiple steps typical of organic synthesis aimed at creating complex molecules with specific functional groups. Although detailed synthetic pathways are proprietary and not fully disclosed in public literature, initial studies suggest the use of advanced organic reactions such as coupling reactions and selective modifications to achieve the desired pharmacophore that exhibits high selectivity for PARP1. The final product is purified using techniques like high-performance liquid chromatography to ensure its efficacy and safety for clinical use .

AZD-9574 is currently under investigation for its potential applications in oncology, particularly for treating solid tumors that are resistant to conventional therapies. Its primary applications include:

  • Treatment of brain tumors: Due to its ability to cross the blood-brain barrier.
  • Combination therapies: Enhancing the efficacy of existing chemotherapy agents like temozolomide.
  • Targeted therapy: Particularly for patients with homologous recombination repair-deficient cancers such as breast and ovarian cancers .

Interaction studies have focused on understanding how AZD-9574 interacts with other therapeutic agents and biological systems. Preliminary findings indicate that when combined with temozolomide, AZD-9574 significantly improves treatment outcomes in preclinical models by enhancing cytotoxic effects on tumor cells while minimizing potential hematotoxicity. Ongoing clinical trials are assessing these interactions further to establish optimal dosing regimens and combination strategies .

AZD-9574 shares similarities with several other PARP inhibitors but stands out due to its unique properties:

Compound NameSelectivityBlood-Brain Barrier PenetrationClinical Status
OlaparibModerateLimitedApproved for certain cancers
NiraparibHighLimitedApproved for ovarian cancer
TalazoparibHighLimitedApproved for breast cancer
RucaparibModerateLimitedApproved for ovarian cancer
AZD-9574Very HighExcellentIn clinical trials

Uniqueness of AZD-9574:

  • High Selectivity: AZD-9574 exhibits superior selectivity towards PARP1 compared to other inhibitors.
  • Blood-Brain Barrier Penetration: Its ability to effectively penetrate the blood-brain barrier makes it particularly suitable for treating brain tumors.
  • Combination Efficacy: Demonstrated enhanced effectiveness when used alongside established chemotherapeutics like temozolomide.

These features position AZD-9574 as a potentially best-in-class PARP inhibitor specifically designed for challenging oncological indications .

Enzymatic Inhibition Kinetics and PARylation Suppression

The enzymatic inhibition of poly(ADP-ribose) polymerase 1 by AZD-9574 occurs through a direct competitive binding mechanism at the nicotinamide adenine dinucleotide binding site [1]. Comprehensive kinetic characterization reveals that AZD-9574 demonstrates potent inhibitory activity with an inhibition constant of 0.21 ± 0.08 nanomolar when tested against poly(ADP-ribose) polymerase 1 alone, and maintains identical potency (0.21 ± 0.09 nanomolar) in the presence of histone PARylation factor 1 [1].

The association kinetics of AZD-9574 with poly(ADP-ribose) polymerase 1 follow a simple one-step binding mechanism, as demonstrated through variable injection fluorescence polarization assays [1]. The rate of association (kon) is measured at 0.8 ± 0.4 micromolar⁻¹ second⁻¹ in the absence of histone PARylation factor 1, with a slightly reduced rate of 0.6 ± 0.2 micromolar⁻¹ second⁻¹ when histone PARylation factor 1 is present [1]. These association rates are notably slower compared to other poly(ADP-ribose) polymerase inhibitors such as olaparib (3.3 micromolar⁻¹ second⁻¹) and veliparib (4.6 micromolar⁻¹ second⁻¹) [1].

The dissociation kinetics reveal that AZD-9574 demonstrates remarkable target residence time, with calculated dissociation half-lives of approximately 2.5 hours [1]. The calculated residence time (1/koff) is 6,105 seconds in the absence of histone PARylation factor 1 and extends to 8,929 seconds when histone PARylation factor 1 is present [1]. This prolonged residence time significantly exceeds that of many established poly(ADP-ribose) polymerase inhibitors and contributes substantially to the compound's cellular efficacy [1].

ParameterValueAssay Method
IC50 (PARP1)5.5 nMFluorescence anisotropy
Ki (PARP1, -HPF1)0.21 ± 0.08 nMFluorescence polarization
Ki (PARP1, +HPF1)0.21 ± 0.09 nMFluorescence polarization
kon (PARP1, -HPF1)0.8 ± 0.4 μM⁻¹s⁻¹Variable injection kinetics
kon (PARP1, +HPF1)0.6 ± 0.2 μM⁻¹s⁻¹Variable injection kinetics
1/koff (PARP1, -HPF1)6105 sCalculated from Kd/kon
1/koff (PARP1, +HPF1)8929 sCalculated from Kd/kon
Half-life dissociation~2.5 hCalculated from koff

The PARylation suppression activity of AZD-9574 demonstrates dose-dependent inhibition across multiple cellular models [2] [3]. In cellular assays measuring poly(ADP-ribose) formation, AZD-9574 effectively prevents the enzymatic transfer of ADP-ribose moieties from nicotinamide adenine dinucleotide substrates to target proteins, with inhibition concentrations ranging from 0.3 to 2 nanomolar across different homologous recombination repair-deficient cell lines [4]. The compound maintains consistent PARylation inhibitory activity regardless of the homologous recombination repair status of the tested cell lines, indicating that its primary mechanism of action operates independently of cellular DNA repair capacity [4].

PARP-DNA Trapping Dynamics in Double-Strand Break Repair

AZD-9574 exhibits potent poly(ADP-ribose) polymerase 1-DNA trapping capabilities that contribute significantly to its cytotoxic mechanism beyond simple enzymatic inhibition [2] [3]. The compound demonstrates selective trapping of poly(ADP-ribose) polymerase 1 at sites of single-strand breaks, forming stable ternary complexes that prevent the normal dissociation of the enzyme from damaged DNA [3]. This trapping mechanism converts repairable single-strand breaks into more deleterious double-strand breaks during DNA replication fork encounters [5].

The trapping dynamics involve the stabilization of poly(ADP-ribose) polymerase 1 through the inhibition of auto-PARylation, which normally facilitates enzyme release from DNA lesions [6] [7]. Under normal physiological conditions, poly(ADP-ribose) polymerase 1 undergoes rapid auto-modification on serine residues 499, 507, and 519, creating negative charge repulsion that promotes timely enzyme dissociation from repair sites [7]. AZD-9574 prevents this auto-modification process, resulting in prolonged enzyme residence at DNA damage sites [6].

Comparative trapping assays demonstrate that AZD-9574 forms tighter poly(ADP-ribose) polymerase 1-DNA complexes than several other poly(ADP-ribose) polymerase inhibitors [8]. After three hours of treatment, AZD-9574 shows enhanced trapping efficiency compared to compounds with similar potency profiles, suggesting that the trapping mechanism contributes independently to its overall efficacy [8]. This enhanced trapping capacity correlates with increased formation of gamma-H2AX foci, indicating elevated levels of DNA double-strand breaks in treated cells [4].

The trapping mechanism specifically impacts double-strand break repair pathways by interfering with both homologous recombination and non-homologous end joining processes [5] [4]. During homologous recombination repair, trapped poly(ADP-ribose) polymerase 1 complexes impede the recruitment and function of repair proteins such as the MRE11-Rad50-NBS1 complex, BRCA1, and BRCA2. In non-homologous end joining pathways, the persistent presence of poly(ADP-ribose) polymerase 1 at break sites interferes with the binding and activity of DNA ligase IV and associated cofactors.

The temporal dynamics of poly(ADP-ribose) polymerase 1 trapping by AZD-9574 reveal that complex formation occurs rapidly following compound exposure, with maximal trapping achieved within 30 minutes of treatment [8]. These trapped complexes demonstrate remarkable stability, persisting for several hours even after compound washout, which contributes to the sustained cytotoxic effects observed in cellular assays [1]. The persistence of trapped complexes correlates directly with the compound's slow dissociation kinetics and contributes to the synthetic lethality observed in homologous recombination repair-deficient tumor models [2].

Differential Binding Affinities Across PARP Family Isoforms

AZD-9574 demonstrates exceptional selectivity for poly(ADP-ribose) polymerase 1 over other members of the poly(ADP-ribose) polymerase family, with selectivity ratios exceeding 8,000-fold for poly(ADP-ribose) polymerase 2 and greater than 18,000-fold for other poly(ADP-ribose) polymerase isoforms [9]. This remarkable selectivity profile distinguishes AZD-9574 from earlier generation poly(ADP-ribose) polymerase inhibitors, which typically demonstrate dual inhibition of both poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 [10].

PARP IsoformIC50 (nM)Selectivity Ratio vs PARP1
PARP10.871
PARP2672772
PARP3>100,000>115,000
PARP5A>100,000>115,000
PARP6>100,000>115,000
PARP7>5,000>5,700
PARP12>5,000>5,700

Detailed biochemical profiling reveals that AZD-9574 exhibits an inhibition constant of 0.87 nanomolar against poly(ADP-ribose) polymerase 1, compared to 672 nanomolar for poly(ADP-ribose) polymerase 2, representing a 772-fold selectivity preference [8]. Against poly(ADP-ribose) polymerase 3, poly(ADP-ribose) polymerase 5A, and poly(ADP-ribose) polymerase 6, AZD-9574 shows minimal inhibitory activity with inhibition constants exceeding 100 micromolar, indicating selectivity ratios greater than 115,000-fold [8]. For poly(ADP-ribose) polymerase 7 and poly(ADP-ribose) polymerase 12, the compound demonstrates moderate selectivity with inhibition constants above 5 micromolar, representing selectivity ratios exceeding 5,700-fold [8].

The structural basis for this exceptional selectivity likely relates to subtle differences in the nicotinamide adenine dinucleotide-binding pockets among poly(ADP-ribose) polymerase family members [7]. While all poly(ADP-ribose) polymerases share a conserved catalytic domain architecture, variations in amino acid residues surrounding the active site create distinct binding environments that can be exploited for selective inhibition [7]. The specific molecular interactions that confer AZD-9574's selectivity for poly(ADP-ribose) polymerase 1 involve optimized contacts with residues glycine 863 and serine 904, which may differ in spatial orientation or chemical environment among poly(ADP-ribose) polymerase isoforms [11].

Comparative analysis with other selective poly(ADP-ribose) polymerase 1 inhibitors reveals that AZD-9574's selectivity profile surpasses that of saruparib (AZD5305), which demonstrates 22-fold selectivity for poly(ADP-ribose) polymerase 1 over poly(ADP-ribose) polymerase 2 [10]. Traditional poly(ADP-ribose) polymerase inhibitors such as olaparib and niraparib show preferential inhibition of poly(ADP-ribose) polymerase 2, with selectivity ratios of 0.39-fold and 0.34-fold respectively, indicating stronger affinity for poly(ADP-ribose) polymerase 2 than poly(ADP-ribose) polymerase 1 [1].

CompoundKi PARP1 (nM)PARP1/PARP2 Selectivitykon (μM⁻¹s⁻¹)
AZD-95740.21772-fold0.8
Olaparib1.10.39-fold3.3
Talazoparib0.01Not determined1.7
Niraparib1.20.34-fold1.3
Saruparib (AZD5305)0.00722-fold2.2
Rucaparib0.09Not determined1.9
Veliparib1.0Not determined4.6

XLogP3

1.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

428.17723029 g/mol

Monoisotopic Mass

428.17723029 g/mol

Heavy Atom Count

31

UNII

9UG32UQW48

Dates

Last modified: 06-24-2024

Explore Compound Types